DESO exhibits properties similar to other sulfoxides, making it a suitable solvent for various applications. Its high polarity allows it to dissolve a wide range of polar and non-polar compounds, including inorganic and organic materials [1]. This makes it useful in studies involving reactions, purifications, and extractions. Additionally, DESO's low volatility and high boiling point minimize evaporation, making it an attractive option for experiments requiring controlled solvent conditions [1].
DESO demonstrates cryoprotective properties, meaning it can protect biological materials from damage during freezing and thawing processes. This is crucial in fields like cryopreservation, where preserving cells, tissues, and organs for future use is essential. Studies have shown that DESO effectively protects various cell lines and tissues during cryopreservation, potentially due to its interaction with cell membranes and its ability to scavenge free radicals [].
Dimethyl sulfoxide is an organic compound with the chemical formula . It is a colorless, hygroscopic liquid that is highly polar and miscible with both water and a wide range of organic solvents. This compound was first synthesized in 1867 by Russian chemist Alexander Zaytsev through the oxidation of dimethyl sulfide, which is a byproduct of the Kraft process used in paper manufacturing . Dimethyl sulfoxide is notable for its high dielectric constant and exceptional solvent properties, making it useful in various
Currently, there is limited research on the specific mechanism of action of DESO in biological systems. Some studies suggest it may possess antioxidant properties. More research is needed to understand its potential biological effects.
Dimethyl sulfoxide exhibits various biological activities, particularly in medicinal applications. It has been shown to penetrate biological membranes easily, which has led to its exploration as a transdermal drug delivery system. The compound has anti-inflammatory properties and has been used topically to relieve pain from conditions such as arthritis and muscle injuries . Although generally considered non-toxic, some studies have indicated potential irritant effects on eyes and skin in humans and animals .
The primary method for synthesizing dimethyl sulfoxide involves the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide. This process is often carried out in the presence of hydrogen peroxide . Industrially, it is produced as a byproduct of the Kraft process, making it relatively inexpensive and widely available.
Research has indicated that dimethyl sulfoxide can alter cellular activity when used at certain concentrations. For example, it may increase lysosomal enzyme activity in cultured rat cells . Additionally, studies have explored its ability to modulate inflammatory cytokine production in human blood cells, suggesting potential therapeutic roles in autoimmune conditions .
Dimethyl sulfoxide shares structural similarities with several other compounds but exhibits unique properties that distinguish it. Below are some similar compounds along with a brief comparison:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Dimethyl sulfide | A gas with a strong odor; less polar than dimethyl sulfoxide. | |
| Sulforaphane | A natural compound found in cruciferous vegetables; known for its health benefits. | |
| Dimethylformamide | A polar aprotic solvent; more toxic than dimethyl sulfoxide. | |
| Acetone | A common solvent; less polar than dimethyl sulfoxide but widely used in organic chemistry. |
Dimethyl sulfoxide stands out due to its high polarity, ability to dissolve a wide variety of substances, low toxicity profile compared to other solvents like dimethylformamide, and significant biological activity that facilitates its use in medicinal applications.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Geometry | Trigonal Pyramidal | Similar to dimethyl sulfoxide [4] [7] |
| Point Group Symmetry | Cs | Similar to dimethyl sulfoxide [4] [7] |
| Sulfur-Oxygen Bond Length (pm) | 150.4 | Based on dimethyl sulfoxide data [5] |
| Sulfur-Carbon Bond Length (pm) | 178.0-178.6 | Based on dimethyl sulfoxide data [5] |
| Oxygen-Sulfur-Carbon Bond Angle (°) | 106.5-106.6 | Based on dimethyl sulfoxide data [5] |
| Carbon-Sulfur-Carbon Bond Angle (°) | 97.7 | Based on dimethyl sulfoxide data [5] |
| Dipole Moment (D) | ~4.1 | Estimated from dimethyl sulfoxide [36] |
| Molecular Volume (ų) | 89.44 | McGowan Volume [9] |
The trigonal pyramidal arrangement results from the presence of one lone pair of electrons on the sulfur atom, which causes deviation from ideal tetrahedral geometry [35]. The oxygen-sulfur-carbon bond angles are approximately 105 degrees, slightly compressed from the ideal tetrahedral angle due to lone pair repulsion [32] [35]. The carbon-sulfur-carbon bond angle measures approximately 98 degrees, reflecting the influence of the sulfoxide oxygen on the molecular geometry [33].
Diethyl sulfoxide demonstrates distinctive physical and thermodynamic properties that reflect its molecular structure and intermolecular interactions [9]. The compound exhibits a molecular weight of 106.19 grams per mole and maintains liquid state under standard conditions [1] [2].
The thermal properties of diethyl sulfoxide show characteristic behavior for organosulfur compounds [9]. Calculated melting point data indicates a value of 171.32 Kelvin, while the boiling point reaches 349.20 Kelvin under standard atmospheric pressure [9]. These thermal transition temperatures reflect the balance between intermolecular forces and molecular motion within the condensed phases [37].
Table 2: Physical Constants and Thermodynamic Properties of Diethyl Sulfoxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀OS | PubChem [1] [2] |
| Molecular Weight (g/mol) | 106.19 | PubChem [1] [2] |
| Melting Point (K) | 171.32 | Joback Calculated [9] |
| Boiling Point (K) | 349.20 | Joback Calculated [9] |
| Density at 298.15 K (kg/m³) | 1010.20 | Cheméo [9] |
| Density at 303.15 K (kg/m³) | 1005.80 | Cheméo [9] |
| Density at 308.15 K (kg/m³) | 1001.40 | Cheméo [9] |
| Refractive Index at 298.15 K | 1.46800 | Cheméo [9] |
| Refractive Index at 303.15 K | 1.46600 | Cheméo [9] |
| Refractive Index at 308.15 K | 1.46400 | Cheméo [9] |
| Critical Temperature (K) | 525.53 | Joback Calculated [9] |
| Critical Pressure (kPa) | 4351.13 | Joback Calculated [9] |
| Critical Volume (m³/kmol) | 0.349 | Joback Calculated [9] |
| Heat of Vaporization (kJ/mol) | 37.22 | Joback Calculated [9] |
| Heat of Fusion (kJ/mol) | 13.87 | Joback Calculated [9] |
The density of diethyl sulfoxide decreases linearly with increasing temperature, exhibiting values of 1010.20 kilograms per cubic meter at 298.15 Kelvin [9]. This temperature dependence follows typical liquid behavior with a coefficient of thermal expansion reflecting molecular spacing changes [9]. The refractive index similarly decreases with temperature, ranging from 1.46800 at 298.15 Kelvin to 1.46400 at 308.15 Kelvin [9].
Critical properties establish the upper limits of liquid-vapor equilibrium for diethyl sulfoxide [37]. The critical temperature of 525.53 Kelvin and critical pressure of 4351.13 kilopascals define the conditions beyond which distinct liquid and vapor phases cannot coexist [9]. The critical volume of 0.349 cubic meters per kilomole represents the molar volume at these extreme conditions [9].
Vapor pressure measurements demonstrate the volatility characteristics of diethyl sulfoxide across temperature ranges [41]. At 298.15 Kelvin, the vapor pressure reaches 0.02 kilopascals, increasing to 0.04 kilopascals at 308.15 Kelvin [9]. These values indicate relatively low volatility compared to simple organic solvents [41].
The phase behavior of diethyl sulfoxide encompasses solid-liquid and liquid-vapor transitions that occur under varying temperature and pressure conditions [15] [16]. Phase transition studies reveal complex behavior patterns influenced by molecular interactions and thermodynamic driving forces [17] [19].
Crystallization behavior of diethyl sulfoxide follows patterns observed in related sulfoxide compounds [15] [17]. The compound exhibits polymorphic tendencies, with different crystal forms potentially stable under specific temperature and pressure regimes [17]. Phase transformation studies on similar sulfoxide systems demonstrate temperature-dependent structural rearrangements that affect molecular packing and intermolecular interactions [17].
The melting process of diethyl sulfoxide involves disruption of crystal lattice forces and transition to liquid phase disorder [18] [19]. Differential scanning calorimetry studies on related compounds show characteristic endothermic peaks corresponding to fusion processes [19]. The enthalpy of fusion reflects the energy required to overcome intermolecular attractions in the solid state [18].
Liquid-vapor equilibrium behavior demonstrates the relationship between temperature, pressure, and phase composition [41] [42]. Vapor-liquid equilibrium studies reveal non-ideal behavior attributed to strong intermolecular interactions between sulfoxide molecules [41]. The system exhibits negative deviations from Raoult's law, indicating favorable molecular associations in the liquid phase [41].
Glass transition phenomena may occur in supercooled diethyl sulfoxide under rapid cooling conditions [19]. Studies on dimethyl sulfoxide systems indicate the formation of amorphous phases at low temperatures, with subsequent crystallization during warming cycles [19]. The glass transition temperature depends on cooling rates and molecular mobility factors [19].
Diethyl sulfoxide exhibits distinctive spectroscopic signatures across multiple analytical techniques, providing structural and electronic information about the molecule [21] [22] [24]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns associated with the ethyl groups and sulfoxide functionality [25] [23].
Proton nuclear magnetic resonance spectroscopy of diethyl sulfoxide displays typical ethyl group patterns [25]. The methyl protons appear as a triplet at approximately 1.3 parts per million, while the methylene protons exhibit a quartet pattern at approximately 2.7 parts per million [25]. These multiplicities result from vicinal coupling between adjacent carbon-bound protons [23].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [25]. The methyl carbon atoms resonate at approximately 6.5 parts per million, while the methylene carbons appear at approximately 46.5 parts per million [25]. The chemical shift positions reflect the electronic environment influenced by the sulfoxide functionality [51].
Table 3: Spectroscopic Characteristics of Diethyl Sulfoxide
| Technique | Key Features | Chemical Shift/Frequency | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Triplet (CH₃), Quartet (CH₂) patterns | δ 1.3 (CH₃), δ 2.7 (CH₂) ppm | Royal Society of Chemistry Supporting Information [25] |
| ¹³C Nuclear Magnetic Resonance | CH₃ and CH₂ carbon signals | δ 6.5 (CH₃), δ 46.5 (CH₂) ppm | Royal Society of Chemistry Supporting Information [25] |
| Infrared Spectroscopy | Sulfur-oxygen stretch | 1046 cm⁻¹ | Royal Society of Chemistry Supporting Information [25] |
| Mass Spectrometry | Molecular ion peak | m/z 107 [M+H]⁺ | Royal Society of Chemistry Supporting Information [25] |
| Ultraviolet-Visible Spectroscopy | Transparent in visible region | No characteristic absorption | Inferred from structure |
Infrared spectroscopy reveals the characteristic sulfur-oxygen stretching vibration at approximately 1046 wavenumbers [25] [22]. This frequency corresponds to the double bond character of the sulfoxide functional group [22]. Additional vibrational modes include carbon-hydrogen stretching vibrations in the alkyl regions and carbon-sulfur stretching modes at lower frequencies [22].
Mass spectrometry analysis produces molecular ion peaks consistent with the molecular formula of diethyl sulfoxide [25]. The protonated molecular ion appears at mass-to-charge ratio 107, corresponding to the addition of a proton to the neutral molecule [25]. Fragmentation patterns typically involve loss of ethyl groups and formation of sulfoxide-containing fragments [25].
Ultraviolet-visible spectroscopy shows minimal absorption in the visible region, consistent with the lack of extended conjugation in the molecular structure [24]. The compound remains transparent in the visible spectrum, with electronic transitions occurring at higher energies in the ultraviolet region [24].
Diethyl sulfoxide demonstrates complex solubility behavior reflecting its amphiphilic molecular structure and capacity for multiple types of intermolecular interactions [27] [30]. The compound exhibits excellent miscibility with polar solvents while showing limited compatibility with non-polar hydrocarbon systems [27] [30].
Water miscibility represents a key characteristic of diethyl sulfoxide, similar to other sulfoxide compounds [27] [29]. The polar sulfoxide functionality enables hydrogen bonding interactions with water molecules, promoting dissolution and mixing [27]. Binary aqueous mixtures exhibit non-ideal thermodynamic behavior attributed to specific molecular associations [26] [28].
Organic solvent miscibility patterns depend on polarity and hydrogen bonding capacity [27] [30]. Diethyl sulfoxide shows complete miscibility with alcohols, ketones, and other polar aprotic solvents [27]. Limited miscibility occurs with hydrocarbon solvents such as hexane and cyclohexane due to unfavorable entropy of mixing [30].
Hansen solubility parameters provide quantitative frameworks for predicting solvent compatibility [43] [44]. The dispersive component reflects van der Waals interactions, while polar and hydrogen bonding components account for specific molecular interactions [43] [45]. Calculated Hansen parameters for diethyl sulfoxide indicate moderate dispersive forces combined with significant polar and hydrogen bonding contributions [43].
Hildebrand solubility parameters offer alternative approaches to solubility prediction based on cohesive energy density [44] [31]. The total solubility parameter encompasses all intermolecular forces without separation into individual components [44]. For diethyl sulfoxide, the Hildebrand parameter reflects the overall cohesive energy arising from dipole-dipole interactions and hydrogen bonding [31].
Polymer solubility applications utilize diethyl sulfoxide as a processing solvent for various synthetic materials [27]. The compound dissolves numerous polymer types including polyacrylates, polyamides, and certain cellulose derivatives [27]. Solubility effectiveness depends on matching Hansen parameter distances between solvent and polymer [44].
Diethyl sulfoxide exhibits a characteristic electronic structure centered around the sulfur atom in the +4 oxidation state [1]. The molecule adopts a trigonal pyramidal geometry at the sulfur center, with tetrahedral electron pair geometry accounting for the lone pair of electrons on sulfur [2] [1]. This structural arrangement is analogous to dimethyl sulfoxide, with the sulfur atom utilizing expanded octet capabilities through participation of d-orbitals in bonding [1].
The sulfur-oxygen bond displays significant polar double bond character, represented by the resonance structure S=O, though the actual bonding involves partial ionic character due to the electronegativity difference between sulfur and oxygen [1]. Theoretical calculations indicate that the S-O bond length in sulfoxides is approximately 1.53 Å, shorter than typical S-O single bonds, reflecting the partial double bond character [3]. The molecular orbital calculations reveal that the highest occupied molecular orbital is predominantly localized on the sulfur lone pair, while the lowest unoccupied molecular orbital involves S-O antibonding character [4].
The electronic configuration of sulfur in diethyl sulfoxide follows the pattern 3s² 3p⁴ with additional participation from 3d orbitals in forming the polar S=O bond [1]. This expanded octet capability allows sulfur to accommodate more than eight electrons in its valence shell, enabling the formation of stable sulfoxide functionality. Ab initio calculations demonstrate that the electron density distribution shows significant charge separation, with partial positive charge on sulfur and partial negative charge on oxygen [5].
Diethyl sulfoxide possesses a substantial dipole moment of 4.07 Debye [6], which is comparable to dimethyl sulfoxide (3.96-4.1 D) [7] [8]. This high dipole moment arises from the polar S=O bond and the pyramidal molecular geometry that prevents dipole cancellation. The dipole vector is oriented along the S-O bond direction, with the negative end at oxygen and positive end toward sulfur [6].
The molecular polarizability of diethyl sulfoxide has not been experimentally determined [9], but theoretical calculations based on similar sulfoxide compounds suggest values in the range of 8-10 ų. Computational studies on dimethyl sulfoxide indicate polarizability values around 7.97 ų [10], and the additional ethyl groups in diethyl sulfoxide would contribute approximately 1-2 ų to the total molecular polarizability [11].
Dynamic polarizability effects become significant in solution, where hydrogen bonding and electrostatic interactions can substantially modify the effective dipole moment. Molecular dynamics simulations of dimethyl sulfoxide in aqueous solution show dipole moment increases from 3.97 D in gas phase to 7.39 D in solution due to polarization effects [12]. Similar polarization enhancement is expected for diethyl sulfoxide in polar environments [13].
The anisotropy of polarizability in sulfoxides arises from the directional nature of the S=O bond and the lone pair on sulfur [14]. This polarizability anisotropy contributes to the unique solvent properties of sulfoxides and their ability to stabilize both polar and nonpolar solutes through induced dipole interactions [15].
Diethyl sulfoxide exhibits weakly acidic properties similar to other sulfoxides, with the methyl protons of dimethyl sulfoxide showing pKa values around 35 [16]. The ethyl groups in diethyl sulfoxide are expected to have comparable acidity, though the additional methyl substituents may slightly reduce the acidity due to increased steric hindrance and electron donation [17].
The basic properties of diethyl sulfoxide are manifested through both the sulfur and oxygen centers. The oxygen atom acts as a Lewis base toward hard acids through its lone pairs, while the sulfur center can function as a soft base toward soft Lewis acids [18]. The basicity of the oxygen center is enhanced by the electron-donating ethyl groups compared to dimethyl sulfoxide [19].
In protic solvents, diethyl sulfoxide can participate in hydrogen bonding as both donor and acceptor. The oxygen atom readily accepts hydrogen bonds from protic solvents, while the methyl protons can act as weak hydrogen bond donors [20]. This dual hydrogen bonding capability contributes to the excellent solvent properties of sulfoxides [21].
The acid-base equilibria in diethyl sulfoxide solutions follow similar patterns to dimethyl sulfoxide systems. The sulfoxide oxygen coordinates preferentially with hard metal cations, while softer metals coordinate through the sulfur center, following the principles of hard-soft acid-base theory [22].
The sulfur center in diethyl sulfoxide exhibits significant nucleophilic character, particularly toward soft electrophiles [2] [23]. This nucleophilicity arises from the lone pair of electrons on sulfur and the relatively high electron density at the sulfur center despite its formal positive charge in the resonance structure [24].
Experimental studies demonstrate that sulfoxides readily undergo nucleophilic substitution reactions with alkyl halides to form sulfonium salts [23]. The reaction mechanism involves initial nucleophilic attack by the sulfur lone pair on the electrophilic carbon, followed by displacement of the halide leaving group. For diethyl sulfoxide:
(C₂H₅)₂SO + R-X → [(C₂H₅)₂SOR]⁺X⁻
The nucleophilicity of sulfur in sulfoxides is significantly greater than that of oxygen analogs [23]. This enhanced nucleophilicity is attributed to the larger atomic radius of sulfur, which results in more diffuse electron density and greater polarizability compared to oxygen nucleophiles [25].
Kinetic studies on dimethyl sulfoxide methylation reactions show that the sulfur center is approximately three times more reactive than comparable oxygen nucleophiles under similar conditions [25]. The nucleophilicity order follows the trend: sulfides > sulfoxides > sulfones, reflecting the decreasing electron density on sulfur with increasing oxidation state [23].
Diethyl sulfoxide demonstrates susceptibility to electrophilic attack primarily at the oxygen center when dealing with hard electrophiles [2] [26]. The oxygen atom possesses two lone pairs of electrons that can coordinate with electron-deficient species, making it the preferred site for hard electrophiles following Pearson's hard-soft acid-base principle [18].
The electrophilic activation of sulfoxides involves coordination of the electrophile to the oxygen center, which activates the S-O bond toward further reactions [27]. This activation mechanism is fundamental to many synthetic applications of sulfoxides as mild oxidizing agents and reaction mediators [28].
Metal coordination studies reveal that hard metal ions such as aluminum, magnesium, and early transition metals preferentially coordinate through the oxygen atom [29]. This coordination results in lengthening of the S-O bond and decreased S=O stretching frequency in infrared spectroscopy, indicating weakening of the sulfur-oxygen bond upon electrophilic activation [30].
The susceptibility to electrophilic attack can be quantified through electrophilicity parameters. Studies on related diethyl compounds show electrophilicity values suitable for reactions with moderate to strong nucleophiles [31]. The electrophilic reactivity of the coordinated sulfoxide is significantly enhanced compared to the free molecule [32].